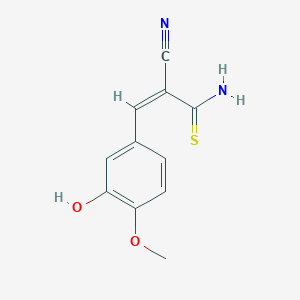

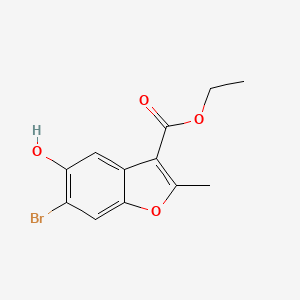

(2Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enethioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without experimental data such as X-ray crystallography or NMR spectroscopy, it’s difficult to provide a detailed analysis of the molecular structure .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the functional groups it contains .Scientific Research Applications

Drug Discovery and Natural Product Hybrids

The assembly of natural product hybrids has been an interesting strategy in drug discovery. (2Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enethioamide can be synthesized via olefin cross metathesis, a convenient method for creating hybrid molecules. The compound combines features of eugenol (a major component of clove oil) and a chalcone. This approach allows researchers to explore new leads with potential therapeutic properties .

Antibacterial Activity

Eugenol, one of the components in this hybrid, plays a crucial role in the antibacterial activity of clove oil against Salmonella typhi . The allyl group in eugenol is essential for producing hybrid molecules. By combining eugenol with a chalcone, researchers can explore novel antibacterial agents .

Tyrosinase Inhibition

Tyrosinase inhibitors are relevant in cosmetics and dermatology. (2Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enethioamide has demonstrated potent tyrosinase inhibitory activity. In cellular assays, it effectively reduces intracellular tyrosinase activity, making it a potential candidate for skin-related applications .

Natural Product Chemistry

The compound’s synthesis involves the modification of natural product compounds. Researchers can explore its structure-activity relationships and optimize its properties. Investigating its interactions with other natural products may reveal additional applications .

Hybrid Materials

Due to its unique structure, (2Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enethioamide could be incorporated into hybrid materials. These materials may find use in fields such as catalysis, sensors, or drug delivery systems. Further research is needed to explore this avenue .

Chemical Biology

Understanding the reactivity and behavior of this compound can provide insights into chemical biology. Researchers can investigate its interactions with enzymes, receptors, and other biomolecules. Such studies contribute to our understanding of biological processes and potential therapeutic targets .

Future Directions

The future research directions for this compound could involve studying its synthesis, reactivity, and potential applications. For example, researchers might investigate new synthesis routes, study its reactivity with various reagents, or explore its potential use in fields like medicinal chemistry or materials science .

properties

IUPAC Name |

(Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enethioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-15-10-3-2-7(5-9(10)14)4-8(6-12)11(13)16/h2-5,14H,1H3,(H2,13,16)/b8-4- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBLIVBWLVPRTR-YWEYNIOJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C(=S)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(/C#N)\C(=S)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enethioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B6500002.png)

![2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6500011.png)

![2-[(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B6500012.png)

![ethyl 4-{2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamido}benzoate](/img/structure/B6500019.png)

![N-(4-chlorophenyl)-2-{[4-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B6500039.png)

![ethyl 4-{2-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamido}benzoate](/img/structure/B6500053.png)

![N-[(4-fluorophenyl)methyl]-2-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6500055.png)

![2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(3-methylbutyl)acetamide](/img/structure/B6500060.png)

![2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B6500065.png)

![8-ethoxy-4,4,5-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6500076.png)